molecular formula C26H27N7O3 B2883770 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1021123-39-6

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2883770
CAS RN: 1021123-39-6
M. Wt: 485.548
InChI Key: ZVTUPYUZKZOYGS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with potential therapeutic applications. It has been mentioned in the context of anti-tubercular agents . The compound is part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Scientific Research Applications

Acetylcholinesterase Inhibitors for Alzheimer’s Disease Treatment

A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, including the compound , were designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) . These compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . Among them, compound 6g exhibited the most potent inhibitory activity against AChE .

Selective Acetylcholinesterase Inhibitors

The compound 6g, a derivative of the compound , was found to be a selective AChE inhibitor . It showed potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM .

Potential Lead Compound for Alzheimer’s Disease Drugs

Compound 6g, a derivative of the compound , could be considered as a lead compound for the development of AD drugs . It was confirmed by the molecular docking studies of compound 6g with AChE and BuChE .

Inhibitor of Butyrylcholinesterase

Several compounds, including the compound , exhibited a certain ability to inhibit BuChE . For example, compounds 6e, 6h, and 6n exhibited better BuChE inhibitory activities .

Anticonvulsant Activity

N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are similar to the compound , have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .

Potential Treatment for Refractory Epilepsy

Several molecules, similar to the compound , showed activity in the 6-Hz screen, which is an animal model of human partial and therapy-resistant epilepsy . This suggests that these compounds could potentially be used in the treatment of refractory epilepsy .

properties

IUPAC Name

N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N7O3/c34-26(23-17-35-21-8-4-5-9-22(21)36-23)27-10-11-33-25-20(16-30-33)24(28-18-29-25)32-14-12-31(13-15-32)19-6-2-1-3-7-19/h1-9,16,18,23H,10-15,17H2,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTUPYUZKZOYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5COC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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